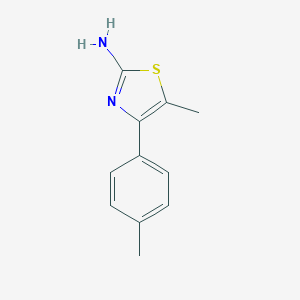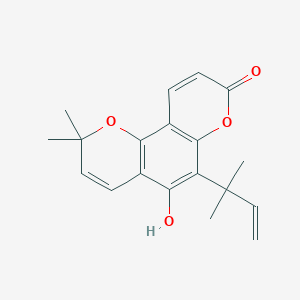
ノルデンタチン
概要
説明
Nordentatin is a naturally occurring coumarin derivative primarily isolated from the plant Clausena excavata, which belongs to the Rutaceae family. This compound is known for its diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. Nordentatin has been extensively studied for its potential therapeutic applications, making it a compound of significant interest in the fields of chemistry, biology, and medicine.
科学的研究の応用
Nordentatin has a wide range of scientific research applications, including:
Chemistry: Nordentatin and its derivatives are used as starting materials for the synthesis of new compounds with potential therapeutic applications.
Biology: Nordentatin exhibits significant biological activities, including antioxidant, anticancer, and anti-inflammatory properties.
Medicine: Nordentatin has shown promise in the treatment of various diseases, including cancer and diabetes.
作用機序
Target of Action
Nordentatin, a member of the coumarin family with the chemical formula C19H20O4, primarily targets human α-1 acid glycoprotein (AGP) and human colorectal cancer HCT-116 cells . AGP, composed of eight anti-parallel β-sheets, exhibits potential binding affinities to various endogenous and exogenous ligands . In addition, nordentatin has been predicted to interact with the target protein from the expression of the PDE4B gene, which plays a crucial role in the cAMP pathway .
Mode of Action
Nordentatin interacts with AGP through spontaneous hydrophobic interactions, resulting in the quenching of AGP’s fluorescence upon binding . This interaction has a binding constant value (Kb) of 10^4 M^-1, indicating a strong affinity . Furthermore, nordentatin has been predicted to bind with the target protein from the PDE4B gene expression, inhibiting the cAMP pathway .
Biochemical Pathways
The primary biochemical pathway affected by nordentatin is the cAMP pathway . This pathway is a crucial target of anti-cancer drugs as it is responsible for uncontrolled cell division in cancer . Nordentatin’s inhibition of this pathway has been predicted based on its interaction with the target protein from the PDE4B gene expression .
Pharmacokinetics
The plasma protein binding of therapeutic bioactive materials, including anti-cancer compounds like nordentatin, plays a significant role in their pharmacokinetics and pharmacodynamics . The interaction of nordentatin with AGP, a plasma protein, suggests its potential impact on the drug’s bioavailability .
Result of Action
Nordentatin exhibits a good inhibitory effect on the growth of HCT-116 cells by increasing intracellular ROS and [Ca2+] levels, significantly inducing a decrease in MMP . Furthermore, nordentatin stimulates cell apoptosis through the overexpression of P53, Bax/Bcl-2, cytochrome c, caspase-9, and caspase-3 mRNA . In neuroblastoma cells (SH-SY5Y), nordentatin inhibits cell proliferation and migration through the regulation of the GSK-3 pathway .
Action Environment
The action, efficacy, and stability of nordentatin can be influenced by various environmental factors. For instance, the interaction of nordentatin with plasma proteins can be affected by the physiological conditions of the body . Moreover, the computational prediction of nordentatin’s interaction with the target protein from the PDE4B gene expression suggests that the cellular environment can also influence its action .
生化学分析
Biochemical Properties
Nordentatin interacts with various biomolecules, particularly proteins involved in the cyclic adenosine-3,5-monophosphate (cAMP) pathway . This pathway involves G Protein-Coupled Receptors (GPCRs) located on the cell membrane surface, playing a crucial role in signal transduction processes in cells .
Cellular Effects
Nordentatin influences cell function by inhibiting the cAMP pathway, which is responsible for uncontrolled cell division in cancer . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Nordentatin exerts its effects at the molecular level through binding interactions with biomolecules, specifically the target protein from the expression of the PDE4B gene . This interaction results in the inhibition of the cAMP pathway, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Its potential as an anticancer agent through the inhibition of the cAMP pathway has been predicted using computational techniques .
Metabolic Pathways
Nordentatin is involved in the cAMP pathway, interacting with enzymes and cofactors within this pathway . Its inhibition of the cAMP pathway could potentially affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: Nordentatin can be synthesized through various methods, including the acylation of natural nordentatin isolated from Clausena excavata. The acylation process involves reacting nordentatin with different benzoyl chlorides to produce pyranocoumarin derivatives. This reaction is typically carried out under mild conditions, using solvents such as methanol or ethanol, and requires the presence of a base like pyridine to facilitate the reaction .
Industrial Production Methods: Industrial production of nordentatin involves the extraction of the compound from Clausena excavata using solvents like methanol. The methanol extract is then subjected to chromatographic techniques to isolate pure nordentatin. This method ensures the large-scale production of nordentatin for various applications .
化学反応の分析
Types of Reactions: Nordentatin undergoes several types of chemical reactions, including:
Oxidation: Nordentatin can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction of nordentatin can lead to the formation of reduced derivatives with altered chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like benzoyl chlorides and bases such as pyridine are commonly used.
Major Products Formed: The major products formed from these reactions include various pyranocoumarin derivatives, which have been studied for their enhanced biological activities .
類似化合物との比較
Nordentatin is compared with other similar coumarin derivatives, including:
Clausenidin: Exhibits similar inhibitory effects on enzymes like MMP-9 and has potential anticancer applications.
Xanthoxyletin: Known for its neuroprotective and antioxidant activities.
Uniqueness of Nordentatin: Nordentatin stands out due to its potent inhibitory effects on cancer cell proliferation and migration through multiple pathways, including the GSK-3 and cAMP pathways. Its diverse biological activities and potential therapeutic applications make it a unique and valuable compound in scientific research .
特性
IUPAC Name |
5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREXEHTVBRSRGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170440 | |
| Record name | Nordentatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17820-07-4 | |
| Record name | Nordentatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017820074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nordentatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17820-07-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




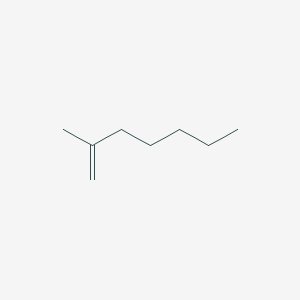


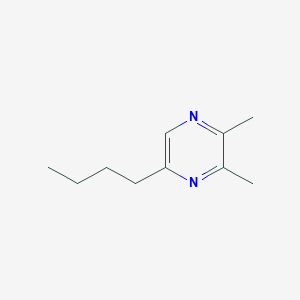
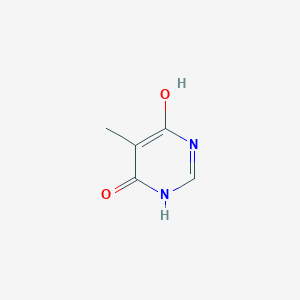
![2-[6-(2,2-dicyanoethenyl)-2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl]ethyl N-phenylcarbamate](/img/structure/B91936.png)
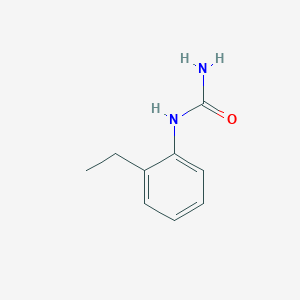
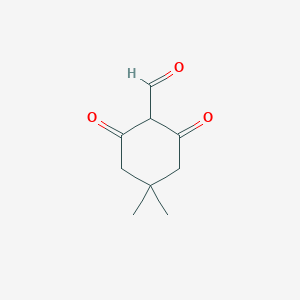

![1-[3,5-Bis(trifluoromethyl)phenyl]piperazine](/img/structure/B91941.png)

